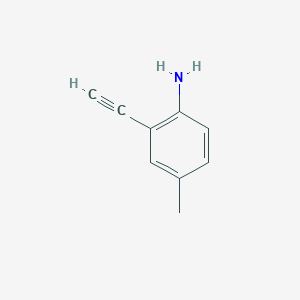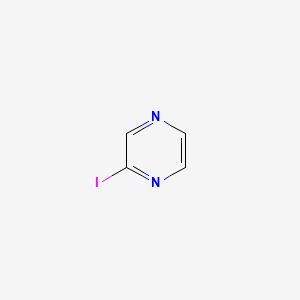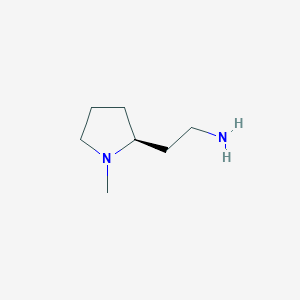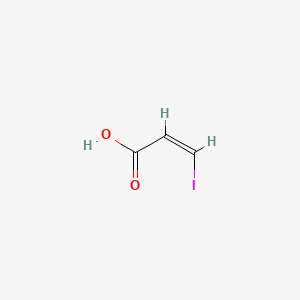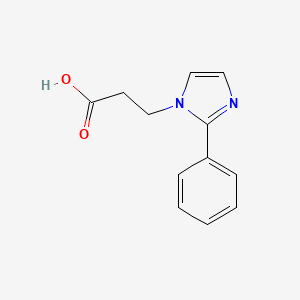
1,8-Diazafluoren-9-one
Descripción general
Descripción
1,8-Diazafluoren-9-one (DFO) is an aromatic ketone first synthesized in 1950 . It is used to find fingerprints on porous surfaces . It makes fingerprints glow when they are lit by blue-green light . DFO reacts with amino acids present in the fingerprint to form highly fluorescent derivatives .
Molecular Structure Analysis
The molecular structure of DFO contains heteroatoms (nitrogen and oxygen) in a ring structure . In protic environments, DFO forms a solute–solvent hydrogen bond complex in its ground and excited state .
Physical And Chemical Properties Analysis
DFO has a molar mass of 182.182 g·mol−1 . It appears as a yellow powder . Its melting point is between 229–233 °C . The exact mass of DFO is 182.048012819 g/mol .
Aplicaciones Científicas De Investigación
Forensic Science
DFO is widely used in forensic science to detect latent fingerprints on porous surfaces . It reacts with the amino acids present in the fingerprint to form highly fluorescent derivatives . When these derivatives are lit by blue-green light, the fingerprints glow .
Optical Applications
DFO has been used in the creation of composite thin films for optical applications . These films exhibit luminescence, which is a property that makes them useful in various optical applications .
Diagnostic Purposes
While DFO is known for its forensic applications, its use for diagnostic purposes has not been fully investigated . The stabilization of DFO over a transparent substrate allows its complexation with biomolecules for the detection of α-amino acids . This could potentially be used for the early diagnosis of several diseases .
Fluorescence Detection
DFO has been used for the fluorescence detection of glycine, a target α-amino acid . This could potentially be a marker of urogenital tract cancers .
Enhancement of Green Light in Hybrid Biocompatible Media
DFO aggregates have been used for green light enhancement in hybrid biocompatible media . This is due to their unique optoelectronic properties in the aggregated state .
Surface Energy Characteristics
The effect of forming unconventional aggregation together with the change in dye concentration on the surface energy characteristics of materials has been studied using DFO . This has implications for the design and manufacture of materials with specific surface energy characteristics .
Mecanismo De Acción
Target of Action
The primary target of 1,8-Diazafluoren-9-one (DFO) is the amino acids present in latent fingerprints . These amino acids are left behind when fingers touch a surface, and they serve as the key interaction point for DFO .
Mode of Action
DFO interacts with its targets by forming highly fluorescent derivatives with the amino acids . This reaction is triggered when DFO comes into contact with the amino acids present in the fingerprint residue . The fluorescence of these derivatives is what allows the previously invisible fingerprints to be detected .
Biochemical Pathways
The biochemical pathway involved in the action of DFO is relatively straightforward. When DFO comes into contact with the amino acids present in fingerprint residue, it reacts to form fluorescent derivatives
Result of Action
The result of DFO’s action is the formation of fluorescent derivatives when it reacts with the amino acids present in fingerprint residue . These derivatives fluoresce under specific light conditions, allowing for the detection of previously invisible fingerprints . The fluorescence is typically observed when the derivatives are illuminated with light at an excitation wavelength of approximately 470 nm, resulting in emission at approximately 570 nm .
Action Environment
The action of DFO can be influenced by various environmental factors. For instance, the type of surface on which the fingerprints are located can affect the efficacy of DFO. It is most effective on porous surfaces . Additionally, the fluorescence of the DFO-amino acid derivatives can be affected by the lighting conditions, specifically the wavelength of light used for excitation . Furthermore, the concentration of DFO and the solvent used can also influence the fluorescence intensity .
Safety and Hazards
Direcciones Futuras
Future research could focus on the application of DFO for diagnostic purposes . For instance, DFO could be used for the detection of α-amino acids, which could be potential markers of certain diseases . Further studies could also explore the concentration-dependent properties of DFO in different matrices .
Propiedades
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUVSBKUIWVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352406 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diazafluoren-9-one | |
CAS RN |
54078-29-4 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b′]dipyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54078-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazafluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054078294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-DIAZAFLUOREN-9-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B9KD3X5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



